2-Chloro-5-ethynyl-3-fluoropyridine
Description
Properties
Molecular Formula |
C7H3ClFN |
|---|---|
Molecular Weight |
155.55 g/mol |
IUPAC Name |
2-chloro-5-ethynyl-3-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-6(9)7(8)10-4-5/h1,3-4H |
InChI Key |
CTQSJYRSKRXLFU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(N=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Preparation via Reduction of 3-Substituted 2,6-Dichloro-5-fluoropyridine
A patented method describes the selective synthesis of 3-substituted 2-chloro-5-fluoropyridines by a single-step reduction from 3-substituted 2,6-dichloro-5-fluoropyridine or its salts. This approach uses industrially available starting materials and mild reaction conditions without special reagents, yielding high purity products suitable for further modification to introduce the ethynyl group.
- Reaction conditions: Reduction under mild temperatures, using reagents easy to handle.
- Yield and purity: Yields around 60-62%, with purity up to 99% by HPLC analysis.
- Post-treatment: Includes extraction with ethyl acetate, washing with sodium bicarbonate and brine, followed by distillation under reduced pressure.
- Example: Conversion of 2,6-dichloro-5-fluoronicotinic acid salt to 2-chloro-5-fluoronicotinic acid salt, then further functionalization.
Halogenation and Fluorination Starting from 3-Methylpyridine
Another synthetic route starts from 3-methylpyridine (3-picoline), which undergoes:
Step 1: N-oxidation
3-methylpyridine is oxidized to N-oxygen-3-methylpyridine using 60% hydrogen peroxide in glacial acetic acid at 70-80°C for 18-24 hours.Step 2: Chlorination
Oriented chlorination of N-oxygen-3-methylpyridine using benzoyl chloride yields 2-chloro-5-methylpyridine.Step 3: Further chlorination
2-chloro-5-methylpyridine is chlorinated with chlorine gas in the presence of azobisisobutyronitrile (AIBN) as an initiator and o-dichlorobenzene as solvent at 120-140°C for 18-20 hours to give 2-chloro-5-trichloromethylpyridine.Step 4: Fluorination
Halogen exchange fluorination is performed using excess potassium fluoride, dimethyl sulfoxide as solvent, and cetyltrimethylammonium bromide as a phase transfer catalyst at ~100°C under nitrogen atmosphere to yield 2-chloro-5-trifluoromethylpyridine.
This method is notable for its mild conditions, simplified separation steps, and relatively high yields (~80% for the fluorinated product).
Chemical Reactions Analysis
2-Chloro-5-ethynyl-3-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.
Coupling Reactions: The ethynyl group allows for coupling reactions such as the Sonogashira coupling, which can be used to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form carbonyl derivatives or reduction reactions to form alkanes or alkenes, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or THF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agrochemical Applications
Pesticide Development
2-Chloro-5-ethynyl-3-fluoropyridine is being explored as an intermediate for synthesizing agrochemicals, particularly pesticides. The fluorinated pyridine derivatives have shown increased potency and selectivity against pests, making them valuable in agricultural formulations . Its potential to enhance crop protection while minimizing environmental impact aligns with current trends in sustainable agriculture.
Herbicide Formulations
Similar to its use in pesticide development, this compound can also be utilized in formulating herbicides. The unique properties of fluorinated compounds often lead to improved herbicidal activity and reduced toxicity to non-target organisms, which is crucial for developing eco-friendly herbicides .
Chemical Synthesis Applications
Versatile Synthetic Intermediate
Due to its unique structure, this compound can act as a versatile building block in organic synthesis. It can undergo various reactions such as nucleophilic substitutions and cross-coupling reactions, facilitating the synthesis of complex organic molecules used in pharmaceuticals and materials science .
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of a series of antimicrobial agents starting from this compound. The synthesized compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the compound's utility as a precursor in developing new antibiotics.
Case Study 2: Development of Eco-Friendly Herbicides
Research focused on creating herbicides from this compound derivatives showed promising results in controlling weed growth without harming beneficial plants. Field trials indicated that these formulations were effective at lower concentrations compared to traditional herbicides, reducing chemical runoff into the environment.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethynyl-3-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, where the fluorine atom can enhance binding affinity and selectivity. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity. The chloro substituent can also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, electronic, and functional differences between 2-chloro-5-ethynyl-3-fluoropyridine and analogous pyridine derivatives:
Structural and Electronic Differences
- Ethynyl vs. Halogen/Heteroatom Substituents: The ethynyl group in the target compound distinguishes it from analogs like 1-(2-chloro-5-fluoropyridin-3-yl)ethanone (ketone at position 3) and 2-chloro-5-fluoro-3-iodo-pyridine (iodine at position 3) . Ethynyl’s linear geometry and sp-hybridized carbon enhance reactivity in cross-coupling reactions, unlike bulkier groups (e.g., trifluoromethyl in ).
- Substituent Positioning: Fluorine at position 3 in the target compound creates a distinct electronic environment compared to 5-ethynyl-2-fluoropyridine (fluorine at position 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
